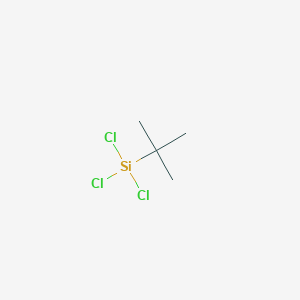

tert-Butyltrichlorosilane

Descripción

Contextualization within Modern Organosilicon Chemistry Research

In the landscape of modern organosilicon chemistry, tert-butyltrichlorosilane serves as a fundamental building block for the synthesis of more complex silicon-containing molecules. Organosilicon compounds are a cornerstone of advanced materials and chemical synthesis, and reagents like this compound are instrumental in their creation. Research in this area is dynamic, with ongoing efforts to develop new synthetic methods and applications for organosilanes. The direct synthesis of organochlorosilanes, for instance, is a commercially vital process that involves reacting an alkyl or aryl chloride with silicon in the presence of a copper catalyst. lkouniv.ac.in This highlights the industrial relevance of compounds like this compound.

Furthermore, the study of organosilicon compounds extends to understanding their reaction mechanisms and the influence of various substituents on their reactivity. lkouniv.ac.in The reactivity of chlorosilanes like this compound is marked by the ease of nucleophilic substitution at the silicon center, a characteristic that is more facile than at a carbon center. lkouniv.ac.in This reactivity allows for the stepwise substitution of the chlorine atoms, although the degree of substitution can be controlled by the steric bulk of the nucleophile. lkouniv.ac.in

Significance of the tert-Butyl Group and Steric Hindrance in Organosilicon Compounds

The presence of the tert-butyl group in this compound is of paramount importance due to the significant steric hindrance it imparts. ontosight.ai Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of this compound, the bulky tert-butyl group shields the silicon atom, influencing its reactivity and the stability of the resulting compounds.

This steric bulk has several key consequences:

Controlled Reactivity: The tert-butyl group slows down the rate of nucleophilic substitution at the silicon center compared to less hindered silanes. This allows for more controlled reactions and can lead to the formation of specific products. For example, in reactions with Grignard reagents, the steric hindrance favors monosubstitution. lkouniv.ac.in

Enhanced Stability: The steric protection afforded by the tert-butyl group can enhance the stability of the resulting organosilicon compounds. This is particularly valuable in applications where the silicon-containing moiety needs to withstand harsh reaction conditions.

Influence on Molecular Structure: The steric demands of the tert-butyl group can lead to unusual bond lengths and angles in the resulting molecules, which in turn can affect their physical and chemical properties. nih.gov

The strategic use of sterically demanding groups like tert-butyl is a recurring theme in organosilicon chemistry, enabling chemists to fine-tune the properties and reactivity of silicon-based molecules for specific applications. ontosight.aiacs.org

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound is multifaceted, with several key trajectories that highlight its versatility as a chemical reagent and precursor.

Synthesis of Silsesquioxanes: A significant area of research focuses on the use of this compound in the synthesis of silsesquioxanes. lookchem.comchemicalbook.com These are cage-like or ladder-like structures with the empirical formula (RSiO₁.₅)ₙ. The hydrolytic condensation of this compound is a common method to produce these materials, which have potential applications in catalysis and materials science. lookchem.comchemicalbook.comsigmaaldrich.comdv-expert.org

Surface Modification: The reactive trichlorosilyl (B107488) group allows for the attachment of the tert-butylsilyl moiety to various surfaces, a process known as surface functionalization. This can alter the properties of the surface, for example, by making it more hydrophobic. Research in this area explores the formation of self-assembled monolayers (SAMs) on silica (B1680970) and other substrates, with applications in areas like microelectronics and sensor technology. researchgate.net

Precursor to Silicon-Based Materials: this compound is a precursor for the synthesis of a range of silicon-based materials, including silicones. smolecule.com Silicones are polymers with a silicon-oxygen backbone and organic side groups, and they exhibit a wide range of useful properties such as thermal stability and flexibility.

Organic Synthesis: In organic synthesis, this compound can be used as a silylating agent to protect hydroxyl groups in complex molecules during multi-step syntheses. The steric bulk of the tert-butyl group can provide selective protection. It can also act as a chlorinating agent in certain reactions.

Catalysis: Research has shown that titanium complexes derived from the hydrolysis products of this compound can act as active heterogeneous catalysts for epoxidation reactions. lookchem.comchemicalbook.com This opens up avenues for developing new and efficient catalytic systems.

These research trajectories underscore the continued importance of this compound as a fundamental reagent in advancing the field of organosilicon chemistry and its applications in diverse scientific and technological domains.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl(trichloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-4(2,3)8(5,6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOUPSHQAMJMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066332 | |

| Record name | Silane, trichloro(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18171-74-9 | |

| Record name | tert-Butyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyltrichlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F8H7C93X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Tert Butyltrichlorosilane

Established Synthetic Pathways for tert-Butyltrichlorosilane

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and reaction conditions.

Reaction of Trimethyl Chloride with Silicon Tetrachloride

One of the foundational methods for synthesizing this compound involves the direct reaction of trimethyl chloride (tert-butyl chloride) with silicon tetrachloride. smolecule.comsigmaaldrich.comsigmaaldrich.com This process is categorized as a tert-alkyltrichlorosilane synthesis. sigmaaldrich.comlookchem.com The reaction mechanism is characterized by an electrophilic substitution, where silicon tetrachloride acts as the electrophile. smolecule.com The tert-butyl carbonium ion, generated from trimethyl chloride, performs a nucleophilic attack on the silicon tetrachloride molecule. smolecule.com This results in the substitution of a chlorine atom with the tert-butyl group. smolecule.com

Strategic Application of Organolithium Reagents in Chlorosilane Synthesis

Organolithium reagents, particularly tert-butyllithium (B1211817), are powerful tools in the synthesis of chlorosilanes due to their high reactivity. lkouniv.ac.inlookchem.comnih.gov The reaction of tert-butyllithium with silicon tetrachloride provides a pathway to this compound. google.comgoogle.com This method is known for its efficiency in creating the silicon-carbon bond. lkouniv.ac.in The stepwise substitution of chlorine atoms on silicon tetrachloride can be controlled, and the use of hindered organolithium reagents like tert-butyllithium can favor the formation of monosubstituted products such as this compound. lkouniv.ac.in However, the high cost of tert-butyllithium can be a drawback for large-scale industrial applications. google.com To circumvent this, Grignard reagents, such as tert-butylmagnesium chloride, are often used as a more cost-effective alternative, sometimes in the presence of a copper halide catalyst to improve yields. google.com

Table 1: Comparison of Reagents for this compound Synthesis

| Reagent | Advantages | Disadvantages |

| tert-Butyllithium | High reactivity, good yields. lkouniv.ac.in | Expensive, pyrophoric nature requires careful handling. nih.govgoogle.com |

| tert-Butylmagnesium Chloride (Grignard) | More cost-effective than organolithium reagents. google.com | May require a catalyst (e.g., copper halide) for optimal results. google.com |

Advanced Synthetic Transformations Utilizing this compound as a Precursor

The unique reactivity of this compound makes it a versatile starting material for the synthesis of more complex silicon-based structures, including silsesquioxanes and functionalized heteroaromatic compounds.

Hydrolytic Condensation for Silsesquioxane Formation

This compound serves as a key precursor in the synthesis of tert-butyl silsesquioxanes through hydrolytic condensation. lookchem.com This reaction is typically carried out in a solvent system like dimethyl sulfoxide (B87167) (DMSO) and water. sigmaaldrich.comlookchem.com The hydrolysis of the Si-Cl bonds in this compound leads to the formation of silanol (B1196071) groups, which then undergo condensation to form Si-O-Si linkages. smolecule.com This process ultimately results in the formation of cage-like silsesquioxane structures. smolecule.com A specific product that can be formed is tBu₂Si₂O(OH)₄. sigmaaldrich.comlookchem.comlookchem.com These silsesquioxane compounds are valuable as precursors for creating heterogeneous catalysts, such as active epoxidation catalysts when complexed with titanium. lookchem.com The general class of compounds formed are polysilsesquioxanes. osti.gov

Table 2: Products of this compound Hydrolytic Condensation

| Precursor | Conditions | Product | Applications |

| This compound | DMSO/Water | tBu₂Si₂O(OH)₄ | Precursor for heterogeneous catalysts. lookchem.com |

| This compound | Aqueous Acetone | [tBuSi(OH)₂]₂O | Characterized solid oligosilsesquioxane. liverpool.ac.uk |

Ligand Coupling Reactions with Heteroaromatic Substrates

Recent research has explored the use of hypervalent this compound in ligand coupling reactions with heteroaromatic compounds. unitedscientificgroup.org This methodology opens up new avenues for the synthesis of complex organosilicon molecules with potential applications in materials science and medicinal chemistry. While the specific details of these reactions are an area of active research, the general principle of ligand coupling involves the formation of a new bond between ligands attached to a central metal or heteroatom. elsevier.com In the context of silicon chemistry, this can involve the coupling of organic groups from the silicon center to other substrates. The development of efficient catalytic systems, often involving transition metals like palladium or copper, is crucial for the success of these cross-coupling reactions. nih.govrsc.org These reactions enable the formation of C-C bonds between sp2-hybridized carbons of heteroaromatic rings and the tert-butylsilyl group, leading to functionalized heteroaromatic silanes. acs.orgmdpi-res.com

Allylation Reactions Mediated by Zinc and Dimethylimidazolidinone

The reaction of organotrichlorosilanes with allyl chloride in the presence of zinc powder and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) provides a highly selective method for monoallylation. acs.org This process smoothly converts trichlorosilanes into the corresponding allyl(dichloro)silanes. For this compound, the reaction with an equimolar amount of allyl chloride, mediated by zinc in DMI, yields allyl(tert-butyl)dichlorosilane. acs.org

Influence of Steric Bulk on Reaction Efficiency and Selectivity

Steric hindrance on the silicon atom plays a crucial role in the efficiency of the zinc-mediated allylation reaction. While various alkyltrichlorosilanes undergo this reaction to produce monoallylated compounds in high yields, the steric bulk of the tert-butyl group significantly retards the reaction rate and lowers the isolated yield. acs.org

For instance, the reaction with methyltrichlorosilane (B1216827) proceeds with high efficiency. In contrast, increasing the steric bulk, as seen with isopropyltrichlorosilane (B1583192) and particularly this compound, leads to a marked decrease in the product yield under similar conditions. acs.org This effect underscores the sensitivity of this synthetic method to the steric environment around the silicon center.

Table 1: Effect of Steric Bulk on the Yield of Allylation Reactions of RSiCl₃

| R Group | Product | Yield (%) |

|---|---|---|

| Methyl | Allyl(dichloro)methylsilane | High |

| Isopropyl | Allyl(isopropyl)dichlorosilane | 71 |

| tert-Butyl | Allyl(tert-butyl)dichlorosilane | 26 |

Data sourced from Organometallics. acs.org

Generation of Hypercoordinated Silicon Species

Hypercoordinated silicon compounds, which feature silicon atoms with five or six substituents, exhibit enhanced reactivity compared to their tetracoordinated counterparts. nih.gov this compound serves as a precursor for the synthesis of such species, particularly anionic bis(catecholato)silicates. researchgate.net These hypervalent species are often key intermediates in various silicon-based chemical transformations. nih.gov The formation of these complexes involves the expansion of the coordination sphere of the silicon atom, facilitated by strong donor ligands like catecholates. researchgate.netresearchgate.net

Synthesis of Bis(catecholato)silicates and Related Anionic Complexes

A general method for synthesizing bis(catecholato)silicates involves the reaction of a trichlorosilane (B8805176) with catechol. In the case of this compound, it can be converted into tetraethylammonium (B1195904) tert-butyl bis(catecholato)silicate. researchgate.net This synthesis demonstrates the utility of this compound in accessing complex, hypervalent silicon structures. The resulting anionic silicates are valuable as reagents and have been studied for their structural and electronic properties. nih.govresearchgate.netresearchgate.net The synthesis with this compound highlights a pathway to creating bulky silicates, whose properties can be tuned by the nature of the organic substituent on the silicon atom. researchgate.net

Mechanistic Studies of this compound Reactions

Understanding the reaction mechanisms of this compound is essential for controlling its reactivity and optimizing its applications.

Detailed Hydrolysis Reaction Pathways and Kinetics

This compound reacts vigorously with water in a hydrolysis reaction to produce tert-butylsilanetriol and hydrochloric acid. The significant steric bulk of the tert-butyl group slows down the condensation process that typically follows hydrolysis in other organotrichlorosilanes. This deceleration allows for the potential observation of reaction intermediates. open.ac.uk

Stereochemical Aspects and Configuration Retention/Inversion in Silyllithium Chemistry

The study of stereochemistry in silyllithium chemistry often involves chiral chlorosilanes. While this compound itself is achiral, the principles derived from studies on sterically hindered chlorosilanes are highly relevant. The reductive metallation of enantiomerically pure chlorosilanes with lithium metal can be complicated by racemization induced by the chloride byproduct. researchgate.net

However, introducing significant steric bulk on the silicon atom can prevent this racemization. Research has shown that sterically encumbered silyl (B83357) chlorides are not racemized by lithium chloride at low temperatures (e.g., below -40 °C). researchgate.net This steric hindrance also suppresses dimerization side reactions, enabling the generation of asymmetrically substituted silyl anions with a degree of stereoselectivity. researchgate.net Therefore, the tert-butyl group, due to its large size, is expected to play a crucial role in directing the stereochemical outcome of reactions involving chiral silicon centers by hindering nucleophilic attack that could lead to racemization and by preventing unwanted side reactions.

Palladium-Catalyzed Migration Phenomena in Organosilicon Transformations

Palladium-catalyzed reactions are pivotal in organosilicon chemistry, enabling a variety of transformations that often involve the migration of silyl groups. While specific studies focusing exclusively on palladium-catalyzed migration phenomena involving this compound are not extensively documented in the reviewed literature, the principles can be understood by examining related intramolecular processes in other organosilicon compounds. These reactions, such as the silyl-Heck reaction, showcase the ability of palladium catalysts to facilitate the formation of silicon-containing cyclic structures through silyl group migration.

In a typical intramolecular silyl-Heck reaction, a silyl halide tethered to an alkene undergoes cyclization in the presence of a palladium catalyst. nih.gov This process involves the oxidative addition of the Si-X bond to the palladium(0) catalyst, followed by intramolecular insertion of the tethered alkene into the Si-Pd bond. Subsequent β-hydride elimination or reductive elimination leads to the cyclized product. The regioselectivity of these cyclizations, yielding either endo or exo products, is influenced by factors such as the length of the tether and the substitution pattern of the alkene. nih.gov

Another relevant transformation is the palladium-catalyzed intramolecular bis-silylation of allylic alcohols. This reaction proceeds via the formation of an O-disilanyl derivative, which then undergoes intramolecular bis-silylation catalyzed by a palladium complex. nih.gov The mechanism involves the formation of a transient 1,2-oxasiletane intermediate that can dimerize to a more stable eight-membered ring, a 1,5-dioxa-2,6-disilacyclooctane. nih.gov This process demonstrates a sophisticated palladium-catalyzed pathway involving silyl group transfer.

Furthermore, palladium catalysis can induce skeletal rearrangements of certain organosilicon compounds. For instance, 2-(2-allylarylsilyl)aryl triflates have been shown to undergo a palladium-catalyzed rearrangement to form highly fused tetrahydrophenanthrosilole derivatives through a 1,5-C–Pd/C–Si bond exchange. researchgate.net The reaction pathway can be directed towards different products by tuning the reaction conditions, highlighting the versatility of palladium catalysis in manipulating organosilicon frameworks. researchgate.net

The steric bulk of the substituents on the silicon atom plays a crucial role in these transformations. While not explicitly detailed for this compound, it can be inferred that the large tert-butyl group would significantly influence the feasibility and outcome of such palladium-catalyzed migrations. The steric hindrance could affect the approach of the catalyst, the stability of intermediates, and the regioselectivity of the reaction.

Table 1: Examples of Palladium-Catalyzed Migration in Organosilicon Transformations

| Reaction Type | Substrate Example | Catalyst System | Product Type | Key Mechanistic Feature | Reference |

| Intramolecular Silyl-Heck | Alkene-tethered chlorodiphenylsilane | Palladium catalyst | 5- and 6-membered unsaturated silacycles | Cyclization via intramolecular silylation | nih.gov |

| Intramolecular Bis-silylation | O-disilanylated allylic alcohol | [Pd(acac)₂] / isocyanide | (E)-allylsilanes | 1,3-chirality transfer via a dimeric intermediate | nih.gov |

| Skeletal Rearrangement | 2-(2-allylarylsilyl)aryl triflate | Palladium catalyst | Fused tetrahydrophenanthrosilole | 1,5-C–Pd/C–Si bond exchange | researchgate.net |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organosilicon compounds, including those involving significant steric hindrance like this compound. sciencelink.net These theoretical studies provide detailed insights into transition states, reaction intermediates, and the energetic profiles of reaction pathways, which are often difficult to probe experimentally.

One of the key areas where computational studies have provided clarity is in the mechanism of palladium-catalyzed cross-coupling reactions of organosilanes. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org Computational models have been instrumental in understanding the controversial transmetalation step. For organosilanols, for example, kinetic analysis and computational studies have suggested a dual mechanistic pathway where transmetalation can proceed either thermally through an 8-Si-4 intermediate or be activated by arylsilanolates via a hypervalent 10-Si-5 siliconate intermediate. nih.gov

DFT calculations have also been employed to investigate the stability of Si-C bonds under different reaction conditions. By calculating indices such as the proton affinity of the ipso-carbon atom or the carbanion generated after Si-C cleavage, the stability of the Si-C bond in various organosilane precursors can be predicted under acidic or basic conditions, respectively. researchgate.net These predictions have shown good agreement with experimental observations of Si-C bond cleavage during the polycondensation of organosilica hybrids. researchgate.net

The steric effects of bulky substituents, such as the tert-butyl group, on reaction mechanisms are another area of active computational investigation. Studies have shown that steric repulsion is a critical factor in determining the strength of element-element bonds, with the Si-Si bond being weaker than the C-C bond partly due to increased steric repulsion from larger atomic size. sciencelink.net However, for Si-Si bonds, increasing the size of substituents can initially lead to a stronger bond due to stabilizing van der Waals interactions, a phenomenon termed "steric attraction." sciencelink.net DFT calculations on model compounds like R₃Si-SiR₃ have been used to quantify these effects. sciencelink.net In the context of this compound, the significant steric hindrance from the tert-butyl group is expected to slow down reaction rates governed by nucleophilic substitution at the silicon center.

Furthermore, computational models have been used to explore the activation of C(sp³)–Si bonds in palladium-catalyzed reactions. DFT calculations have supported a Pd(II)/Pd(IV) catalytic cycle for sila-spirocyclization reactions, where the activation of the Si–C(sp³) bond proceeds through a Pd(IV) intermediate. d-nb.infonih.gov These studies highlight how computational methods can unravel complex mechanistic pathways involving the cleavage and formation of bonds to silicon.

Table 2: Computational Studies on Organosilane Reaction Mechanisms

| Study Focus | Computational Method | Key Findings | Implication for this compound | Reference(s) |

| Pd-catalyzed cross-coupling of organosilanols | Kinetic Analysis & DFT | Dual mechanistic pathway for transmetalation involving 8-Si-4 and 10-Si-5 silicon intermediates. | The bulky tert-butyl group would likely favor specific pathways and influence intermediate stability. | nih.gov |

| Si-C bond stability in organosilanes | DFT | Proton affinity and carbanion stability can predict Si-C bond cleavage under acidic and basic conditions. | The stability of the Si-C bond in this compound can be computationally assessed for various reaction environments. | researchgate.net |

| Steric effects on Si-Si and C-Si bonds | DFT | Steric repulsion weakens C-C bonds, while Si-Si bonds can be strengthened by "steric attraction" from bulky groups. The C-Si bond shows intermediate behavior. | The large tert-butyl group significantly influences bond strengths and reactivity at the silicon center. | sciencelink.net |

| Pd-catalyzed C(sp³)–Si bond activation | DFT | A Pd(II)/Pd(IV) catalytic cycle is proposed for sila-spirocyclization, with Si-C bond activation via a Pd(IV) intermediate. | Provides a framework for understanding potential palladium-catalyzed reactions involving the Si-C bond of the tert-butyl group. | d-nb.infonih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyltrichlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of tert-butyltrichlorosilane and its derivatives. By examining the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular structure, connectivity, and chemical environment of the atoms within these compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying and quantifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is characterized by a prominent singlet peak corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region of the spectrum, a characteristic feature of protons on a tert-butyl group attached to a silicon atom.

The chemical shift of these protons can be influenced by the solvent and the presence of other functional groups in derivative compounds. For instance, in derivatives where the chlorine atoms are substituted, the electronic environment of the tert-butyl group changes, leading to slight variations in its ¹H NMR chemical shift.

Table 1: ¹H NMR Data for tert-Butyltrichlorosilane and Related Compounds

| Compound | Solvent | Chemical Shift (δ) of tert-butyl protons (ppm) | Multiplicity |

| This compound | - | ~1.10 | Singlet |

| tert-Butyl(methoxy)diphenylsilane | C₆D₆ | 1.16 | Singlet |

| tert-Butyl(amino)diphenylsilane | C₆D₆ | 1.16 | Singlet |

Data compiled from multiple sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Derivative Analysis

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of this compound derivatives. In the parent compound, two distinct signals are expected: one for the quaternary carbon and another for the three equivalent methyl carbons of the tert-butyl group. The chemical shifts of these carbons are sensitive to the substituents on the silicon atom, making ¹³C NMR a powerful tool for characterizing derivatives.

For example, in a series of tert-butyldiphenylsilane derivatives with varying functional groups, the chemical shifts of the tert-butyl carbons show distinct changes. d-nb.info This allows for the unambiguous identification of the derivatives and provides insight into the electronic effects of the substituents.

Table 2: ¹³C NMR Data for tert-Butyldiphenylsilane Derivatives in C₆D₆

| Compound | Chemical Shift (δ) of C(CH₃)₃ (ppm) | Chemical Shift (δ) of C(CH₃)₃ (ppm) |

| tert-Butyl(methoxy)diphenylsilane | 27.2 | 19.8 |

| tert-Butyl(amino)diphenylsilane | 27.2 | 19.8 |

Source: d-nb.info

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Structural Insights into Silicon Environments

Silicon-29 NMR (²⁹Si NMR) is a highly specific technique that directly probes the silicon atom, offering invaluable information about its coordination environment and the nature of its substituents. researchgate.netresearchgate.net The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic and steric environment around the silicon atom. unige.ch

For this compound, the ²⁹Si NMR spectrum exhibits a single resonance at a chemical shift characteristic of a silicon atom bonded to a tert-butyl group and three chlorine atoms. When the chlorine atoms are replaced by other groups, the ²⁹Si chemical shift changes significantly, reflecting the altered electronic environment. This makes ²⁹Si NMR an essential tool for monitoring reactions at the silicon center and for characterizing the resulting derivatives. tandfonline.comacs.org

Table 3: ²⁹Si NMR Chemical Shift Data for tert-Butyltrichlorosilane and Derivatives

| Compound | Solvent | Chemical Shift (δ) (ppm) |

| This compound | Neat | ~13.0 |

| tert-Butyl(methoxy)diphenylsilane | C₆D₆ | 2.5 |

| tert-Butyl(amino)diphenylsilane | C₆D₆ | 7.9 |

Data compiled from multiple sources including d-nb.infoscispace.com.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that provides a reproducible fragmentation pattern, often referred to as a "fingerprint," for a given compound. libretexts.org In the EIMS of this compound, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. nist.gov

The most prominent feature in the mass spectrum is typically the peak corresponding to the loss of a methyl group from the tert-butyl group, leading to the formation of a stable tertiary carbocation. This fragmentation is a characteristic feature of compounds containing a tert-butyl group. Other significant fragments arise from the loss of chlorine atoms and further fragmentation of the butyl group.

Table 4: Key Fragments in the Electron Ionization Mass Spectrum of tert-Butyltrichlorosilane

| m/z | Ion Formula | Description |

| 190 | [C₄H₉Cl₃Si]⁺ | Molecular Ion (M⁺) |

| 175 | [C₃H₆Cl₃Si]⁺ | [M - CH₃]⁺ |

| 135 | [C₄H₉Cl₂Si]⁺ | [M - Cl]⁺ |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Data based on typical fragmentation patterns for this compound class. The molecular weight of this compound is 191.56 g/mol . nist.gov

Metastable and Collision-Induced Dissociation (CID) Fragmentation Studies

Metastable and Collision-Induced Dissociation (CID) are tandem mass spectrometry (MS/MS) techniques that provide more detailed structural information by analyzing the fragmentation of a specific precursor ion. msvision.com In these experiments, the molecular ion or a primary fragment ion is selected and then subjected to collisions with an inert gas, causing it to fragment further.

For this compound and its derivatives, CID studies can be used to establish fragmentation pathways and to differentiate between isomers that might produce similar EIMS spectra. By carefully analyzing the daughter ions produced from a selected precursor, it is possible to piece together the connectivity of the molecule and confirm the identity of its various substructures. This technique is particularly valuable for the structural elucidation of more complex derivatives of this compound. msvision.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in a sample. In the context of this compound, GC-MS plays a crucial role in assessing its purity and identifying any volatile impurities or decomposition products.

The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated into its individual components based on their different affinities for a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

For this compound, GC-MS analysis is essential for quality control in its production. It can detect and quantify residual starting materials, by-products from synthesis, and any degradation compounds that may have formed during storage. For instance, due to its high reactivity with water, this compound can hydrolyze to form tert-butyl silanol (B1196071) and hydrochloric acid, and GC-MS can be used to detect the presence of these and other related volatile species. The technique's high sensitivity and specificity make it invaluable for ensuring the high purity required for its applications in organic synthesis and materials science.

A typical GC-MS analysis of a sample containing organosilicon compounds would involve a temperature program that starts at a lower temperature and gradually increases to ensure the separation of compounds with a wide range of boiling points. The mass spectrometer would be operated in scan mode to acquire full mass spectra for compound identification.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy in Surface Analysis and Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies corresponding to the vibrational modes of their chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which is unique to the compound being analyzed.

For this compound, FTIR spectroscopy is a key method for identifying its characteristic functional groups. The most prominent absorption bands are associated with the vibrations of the Si-Cl and C-H bonds. The strong stretching vibrations of the silicon-chlorine (Si-Cl) bonds typically appear in the region of 450-650 cm⁻¹. The various C-H stretching and bending vibrations of the tert-butyl group are also readily identifiable in the spectrum.

Beyond simple identification, FTIR is extensively used to study the surface chemistry of materials modified with this compound. For example, when this compound is used to functionalize a surface, FTIR can confirm the attachment of the tert-butylsilyl group by monitoring the appearance of its characteristic absorption bands and the disappearance or shifting of bands associated with the original surface functional groups. This is particularly useful in applications such as modifying the wettability of surfaces or preparing stationary phases for chromatography. The hydrolysis of this compound can also be monitored by observing the appearance of a broad O-H stretching band, indicative of silanol (Si-OH) formation.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Si-Cl | Stretching | 450 - 650 |

| C-H (tert-butyl) | Stretching | 2850 - 3000 |

| C-H (tert-butyl) | Bending | 1365 - 1470 |

| Si-C | Stretching | 600 - 800 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction are scattered inelastically (Raman scattering), resulting in a change in energy. This energy difference corresponds to the vibrational energy levels of the molecule and provides a unique Raman spectrum, or "molecular fingerprint."

For this compound, Raman spectroscopy is particularly effective for identifying the symmetric vibrations of the molecule, which are often weak or inactive in the FTIR spectrum. The Si-Cl symmetric stretching vibration, for instance, gives a strong and characteristic Raman signal. This makes Raman spectroscopy a valuable tool for confirming the identity and structure of this compound and its derivatives.

Like FTIR, Raman spectroscopy can be used for surface analysis. Due to its low sensitivity to water, it is well-suited for studying reactions in aqueous media or on wet surfaces. This is advantageous when investigating the hydrolysis of this compound. Furthermore, confocal Raman microscopy allows for the spatially resolved analysis of surfaces, providing insights into the uniformity of functionalization with this compound. The technique can also be used to study the structure and maturity of hydrocarbon materials. geochemsoc.org

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| Si-Cl Symmetric Stretch | Strong, characteristic peak |

| C-H Symmetric Stretch | Readily observable |

| Si-C Symmetric Stretch | Detectable |

X-ray Crystallography for Molecular and Supramolecular Architectures of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the atoms can be determined with high precision.

While obtaining a single crystal of this compound itself can be challenging due to its low melting point and high reactivity, X-ray crystallography has been instrumental in elucidating the molecular and supramolecular structures of its various derivatives. By reacting this compound with other compounds, stable crystalline derivatives can be formed, and their structures can be analyzed.

These structural studies provide invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the reactivity and physical properties of these compounds and for designing new materials with specific architectures. For example, the crystal structures of silanols and siloxanes derived from this compound reveal how the bulky tert-butyl group influences the packing of the molecules in the solid state and the formation of extended networks. The structural characterization of these derivatives is essential for applications in areas like catalysis and materials science. cas.cz

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition pathways.

For this compound and its derivatives, TGA provides critical information about their thermal stability. A TGA thermogram plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins indicates the onset of decomposition. The shape of the curve and the temperatures of the various decomposition steps can provide insights into the mechanisms of decomposition.

Computational Chemistry and Theoretical Investigations of Tert Butyltrichlorosilane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying organosilicon compounds due to its balance of accuracy and computational cost. It is particularly useful for investigating the electronic structure and reactivity of molecules like tert-Butyltrichlorosilane.

DFT calculations are instrumental in predicting the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out entire reaction pathways and determine key energetic parameters. researchgate.net For instance, the hydrolysis of this compound, a fundamental reaction for this compound, can be modeled to predict its step-by-step mechanism and associated energy changes.

The reaction proceeds through nucleophilic attack by water on the silicon atom, followed by the elimination of hydrogen chloride. DFT can be employed to calculate the activation energies for each step, providing a quantitative measure of the reaction's feasibility. researchgate.net

Table 1: Predicted Energetics for the Hydrolysis of this compound (Illustrative)

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Step 1 | (CH₃)₃CSiCl₃ + H₂O | (CH₃)₃CSiCl₂(OH) + HCl | 15-20 | -5 to -10 |

| Step 2 | (CH₃)₃CSiCl₂(OH) + H₂O | (CH₃)₃CSiCl(OH)₂ + HCl | 18-23 | -4 to -8 |

| Step 3 | (CH₃)₃CSiCl(OH)₂ + H₂O | (CH₃)₃CSi(OH)₃ + HCl | 20-25 | -3 to -7 |

Note: These values are illustrative and represent typical ranges for similar hydrolysis reactions of chlorosilanes as predicted by DFT calculations.

Beyond predicting energetics, DFT provides detailed mechanistic insights by modeling the geometric and electronic structures of transition states and intermediates. acs.org For this compound, computational modeling can elucidate the subtle effects of the bulky tert-butyl group on the reaction mechanism. For example, in the hydrolysis reaction, DFT calculations can show how steric hindrance from the tert-butyl group influences the trajectory of the incoming water molecule and the stability of the pentacoordinate silicon intermediate.

Theoretical calculations offer a powerful approach to understanding reaction mechanisms and reactivity in detail by providing geometric, energetic, and electronic information. acs.org This level of detail is crucial for understanding how this compound functions as a silylating agent and in the formation of silicon-based materials.

Molecular Dynamics (MD) Simulations in Organosilicon Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum chemical calculations and the macroscopic properties of materials. In the context of organosilicon systems containing this compound, MD simulations can model processes such as self-assembly, and interactions with surfaces.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For organosilicon systems, force fields like CVFF are often employed. mdpi.com MD simulations can be used to investigate the formation of self-assembled monolayers (SAMs) of organosilanes on silica (B1680970) surfaces, a process relevant to the applications of this compound in surface functionalization. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in Silicon Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of chemical compounds with their biological activity or physicochemical properties, respectively. In the field of silicon chemistry, these models are instrumental in predicting the behavior of organosilanes, including their reactivity, toxicity, and environmental fate. This is particularly valuable for compounds like this compound, where understanding its characteristics without extensive experimental testing is advantageous.

QSAR/QSPR studies typically involve the development of a mathematical equation that relates molecular descriptors to a specific endpoint. These descriptors can be categorized into several types:

Constitutional descriptors: These reflect the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as partial charges and frontier orbital energies.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its robustness and applicability to new compounds.

Detailed Research Findings

Research in the QSAR modeling of organosilanes has yielded significant insights into the factors governing their reactivity and toxicity. While specific, comprehensive QSAR models exclusively for this compound are not widely published, studies on analogous chlorosilanes and other organosilicon compounds provide a strong basis for understanding its potential behavior.

A notable area of investigation is the hydrolysis of chlorosilanes, a key reaction for these compounds. A computational study on the hydrolysis of sixteen different chlorosilanes revealed strong correlations between the activation energy of hydrolysis and several molecular factors. researchgate.net The study highlighted the influence of the Cl-Si-O bond angle in the transition state, which serves as an indirect descriptor of steric effects. researchgate.net It also identified the electrophilicity and partial charge at the silicon atom as crucial electronic descriptors. researchgate.net Furthermore, the potential for additional hydrogen bond formation was found to impact the reaction barrier. researchgate.net These findings indicate that a QSAR model for the hydrolysis of this compound would need to incorporate descriptors accounting for both its significant steric bulk and the electronic effects of the chlorine atoms.

In the realm of toxicology, QSAR models have been successfully applied to predict the acute toxicity of chlorosilanes. One study investigating the acute inhalation toxicity (LC50) of ten chlorosilanes in rats found a strong correlation between the toxicity and the number of chlorine atoms in the molecule. researchgate.net The research established a clear structure-activity relationship, with toxicity increasing with the number of chlorine atoms. researchgate.net Specifically, monochlorosilanes were found to be less toxic than dichlorosilanes, which in turn were less toxic than trichlorosilanes. researchgate.net This trend allows for the estimation of toxicity for untested chlorosilanes, providing a valuable tool for hazard assessment.

QSAR models are also extensively used to predict the environmental fate of organosilanes. For instance, validated QSAR methods are employed to estimate the hydrolysis half-lives of various alkoxysilanes at different pH levels. europa.eu These predictions are crucial for assessing the persistence and degradation of these compounds in the environment.

The following interactive data table illustrates a hypothetical QSAR study for a series of chlorosilanes, including this compound, aimed at predicting their acute toxicity. The descriptors included are based on the findings from the aforementioned research, highlighting the importance of the number of chlorine atoms and steric factors.

Table 1: Hypothetical QSAR Data for Acute Toxicity of Selected Chlorosilanes

| Compound | Number of Chlorine Atoms (N_Cl) | Steric Descriptor (Es) | Experimental log(1/LC50) | Predicted log(1/LC50) |

| Trimethylchlorosilane | 1 | -1.54 | 1.25 | 1.30 |

| Dimethyldichlorosilane | 2 | -1.02 | 1.89 | 1.95 |

| Methyltrichlorosilane (B1216827) | 3 | -0.25 | 2.54 | 2.50 |

| This compound | 3 | -2.47 | 2.38 | 2.42 |

| Phenyltrichlorosilane | 3 | -1.80 | 2.61 | 2.58 |

| Tetrachlorosilane | 4 | 0.00 | 3.10 | 3.05 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is designed to represent the type of data and relationships explored in a QSAR study based on published research trends.

This representative data demonstrates how a QSAR model could be developed. The "Predicted log(1/LC50)" values would be generated from a mathematical equation derived from the correlation between the descriptors (N_Cl and Es) and the "Experimental log(1/LC50)" values of a training set of compounds. The strong correlation observed in such studies between the number of chlorine atoms and toxicity is a key finding that aids in the predictive assessment of related compounds. researchgate.net

Academic Applications of Tert Butyltrichlorosilane in Organic and Inorganic Synthesis

Precursor for Advanced Organosilicon Architectures

Beyond its role in protecting group chemistry, tert-butyltrichlorosilane is a valuable precursor for the synthesis of more complex organosilicon structures with unique properties and applications.

Polyhedral Oligosilsesquioxanes (POSS) are a class of cage-like molecules with a silicon-oxygen core and organic substituents at the corners. fishersci.co.ukfishersci.com These hybrid inorganic-organic materials are of great interest for their potential applications in catalysis, polymer science, and materials science. fishersci.comresearchgate.net this compound can serve as a starting material for the synthesis of specific POSS structures. lookchem.com The hydrolytic condensation of this compound can lead to the formation of tert-butyl-functionalized silsesquioxanes. lookchem.com

One of the notable applications of POSS synthesized from precursors like this compound is in the field of catalysis. Specifically, titanium-containing POSS complexes have been developed as active catalysts for epoxidation reactions. lookchem.com The hydrolytic condensation of this compound can yield intermediate silanol (B1196071) compounds, such as tBu₂Si₂(OH)₄. lookchem.com This intermediate, when complexed with titanium, forms an active heterogeneous catalyst for the epoxidation of alkenes. lookchem.com These POSS-based catalysts offer the advantage of being well-defined at the molecular level, which can lead to high selectivity in catalytic processes. nsf.gov

Silyl (B83357) radicals (R₃Si•) are important reactive intermediates in organic synthesis, participating in a variety of radical-mediated transformations. While the direct generation of silyl radicals from this compound is not a primary application, the broader field of organosilane radical chemistry provides context for its potential reactivity. The generation of silyl radicals is often achieved through the reaction of a silicon hydride with a radical initiator. wiley.com The steric hindrance provided by substituents on the silicon atom, such as the tert-butyl group, can influence the stability and reactivity of the resulting silyl radical. wiley.com For instance, in studies of related silanes, the presence of a bulky tert-butyl group was shown to influence the ratio of products in reactions involving silyl radicals. wiley.com

Synthesis of Silicon-Stereogenic Compounds

The synthesis of silicon-stereogenic compounds, which are chiral molecules with a stereocenter at a silicon atom, is a challenging area of organosilicon chemistry. This compound has served as a key starting material in this field. For instance, a racemic six-membered cyclic silane (B1218182) possessing silicon-centered chirality was initially synthesized from this compound in a six-step process. researchgate.net Although effective, this route was lengthy. A significantly more efficient, two-step synthesis was later developed starting from the related tert-butylsilane, highlighting the utility of the tert-butylsilyl group in accessing these complex chiral structures. researchgate.net

The primary challenge in synthesizing and manipulating silicon-stereogenic compounds is preventing racemization at the silicon center. Enantiomerically pure chlorosilanes can undergo racemization in the presence of certain reagents like lithium metal. researchgate.net The development of methods to generate chiral silyl anions from chiral silicon compounds without loss of stereochemical integrity is crucial for their use as synthetic building blocks. researchgate.net The bulky tert-butyl group in precursors derived from this compound can play a role in enhancing the configurational stability of these chiral intermediates.

Production of Cyclic Oligosilanes and Cage Compounds

The trifunctionality of this compound makes it an ideal building block for the synthesis of complex polysilane structures, including cyclic oligosilanes and highly strained cage compounds. These molecules are of significant interest for their unique electronic and material properties. Co-condensation of alkyltrihalosilanes, such as this compound, via reductive coupling methods can lead to the formation of cage-like polysilanes. uni-regensburg.de The specific structure of the resulting polysilane, which can include dodecahedron and other open or closed cage frameworks, is influenced by the reaction conditions and the nature of the organic substituent on the silicon atom. uni-regensburg.de

A prominent example of cage compound synthesis using this compound is the production of octasilacubane. Octasilacubanes are silicon analogues of the hydrocarbon cubane (B1203433), featuring eight silicon atoms at the vertices of a cube. The bulky tert-butyl groups are essential for stabilizing the strained Si-Si framework and rendering the resulting molecule soluble.

In a key synthetic approach, soluble octa(tert-butyl)octasilacubane is prepared through a sodium-based Wurtz reduction of this compound. Current time information in Bangalore, IN. This reaction is typically conducted in a hot toluene (B28343) solvent with the aid of a crown ether, such as 12-crown-4, to facilitate the reductive coupling process. Current time information in Bangalore, IN.scbt.com The Wurtz-type reduction is a versatile method for forming Si-Si bonds, though it is sensitive to the presence of functional groups that can react with the alkali metal reductant. Current time information in Bangalore, IN.

Table 1: Wurtz Reduction for Octasilacubane Synthesis

| Precursor | Reducing Agent | Solvent/Additive | Product | Reference |

|---|

Catalytic and Chiral Auxiliary Roles in Asymmetric Transformations

While this compound itself is not a chiral auxiliary, it serves as a crucial precursor for the synthesis of chiral silicon Lewis acids used in asymmetric catalysis. The tert-butyl group's significant steric hindrance is a key feature that can be exploited to create a highly selective environment around a catalytic silicon center, leading to high levels of enantioselectivity in chemical transformations.

Chiral silicon Lewis acids derived from this compound have proven effective in promoting enantioselective cycloaddition reactions. These catalysts activate substrates towards cycloaddition while controlling the facial selectivity of the approach of the reacting partners, thereby yielding products with high enantiomeric excess.

A notable application involves the [3+2] cycloaddition of acylhydrazones with enol ethers. mdpi.com Chiral silane reagents can be prepared from this compound and a chiral source, such as pseudoephedrine. mdpi.com In one study, researchers found that a chiral silicon Lewis acid bearing a phenyl group gave good results, but selectivity could be significantly improved by replacing the phenyl group with the sterically more demanding tert-butyl group. This modification, starting from this compound, led to superior stereoselectivity in the cycloaddition, affording the desired pyrazolidine (B1218672) product in high yield, diastereomeric ratio (>15:1 dr), and enantiomeric excess (98% ee). mdpi.com

In other work, a modified tert-butyldiarylsilyl chloride was prepared by reacting commercially available this compound with an aryl-organolithium reagent. scispace.com This silyl chloride could then be activated in situ to form a siliconium Lewis acid, which catalyzed an aza-Michael addition as part of a tandem reaction sequence. scispace.com

Table 2: Application of tert-Butyl-Derived Chiral Silicon Lewis Acid

| Reaction Type | Reactants | Catalyst Precursor | Key Finding | Product Stereoselectivity | Reference |

|---|

Derivatization Agent in Advanced Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, mass spectrometry (MS) is a primary analytical tool. nih.gov For analysis by gas chromatography-mass spectrometry (GC-MS), the polar functional groups (such as -OH, -NH₂, -SH) found in amino acids, the building blocks of proteins, must first be chemically modified in a process called derivatization. This process increases the volatility of the analytes for GC analysis. sigmaaldrich.com

This compound is classified commercially as a derivatization agent for proteomics research. scbt.com While the direct application of the highly reactive this compound is not extensively detailed in academic literature, the formation of tert-butyldimethylsilyl (TBDMS) derivatives is a widely used and robust method for the analysis of amino acids and other metabolites. sigmaaldrich.comnih.gov The common reagent for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com The TBDMS derivatives formed by this reagent are known to be more stable and less sensitive to moisture than their trimethylsilyl (B98337) (TMS) counterparts, which is a significant advantage for analytical reliability. sigmaaldrich.com The stability and characteristic fragmentation patterns of TBDMS-derivatized amino acids allow for their sensitive and selective quantification by GC-MS, aiding in the metabolic profiling of biological systems. nih.govresearchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | (CH₃)₃CSiCl₃ | Main subject, precursor |

| tert-Butylsilane | (CH₃)₃CSiH₃ | Starting material for silicon-stereogenic compounds |

| Octa(tert-butyl)octasilacubane | [(CH₃)₃C]₈Si₈ | Cage compound product |

| Pseudoephedrine | C₁₀H₁₅NO | Chiral source for catalyst synthesis |

| N′-ethylidene-4-nitrobenzohydrazide | C₉H₉N₃O₃ | Reactant in [3+2] cycloaddition |

| tert-Butyl vinyl ether | C₆H₁₂O | Reactant in [3+2] cycloaddition |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | C₈H₁₆F₃NOSi | Common derivatization agent for proteomics |

| Toluene | C₇H₈ | Solvent |

Advanced Materials Science Applications Derived from Tert Butyltrichlorosilane

Surface Modification and Passivation Technologies

The ability of tert-butyltrichlorosilane to form robust and stable siloxane bonds upon reaction with surface hydroxyl groups makes it a key component in surface modification and passivation. This reactivity allows for the precise control of surface properties, which is critical in a variety of advanced technological fields.

Hydrophobic Surface Engineering and Wettability Control

The creation of hydrophobic surfaces is essential for applications ranging from self-cleaning coatings to anti-icing surfaces and membrane distillation. mdpi.comroyalsocietypublishing.orgresearchgate.net The hydrophobicity of a surface is governed by its chemical composition and topographical structure. mdpi.comnih.gov Silanes, including this compound, are instrumental in reducing the surface free energy of materials, a key factor in achieving hydrophobicity. gelest.comgelest.com The non-polar tert-butyl group of this compound, when anchored to a surface, creates a low-energy interface that repels water.

The process of rendering a surface hydrophobic using this compound involves the reaction of its trichlorosilyl (B107488) group with hydroxyl (-OH) groups present on the substrate, forming strong covalent siloxane (Si-O-surface) bonds. This reaction effectively creates a molecular layer of tert-butyl groups oriented away from the surface, leading to a significant increase in the water contact angle, a primary measure of hydrophobicity. The combination of surface roughness at the micro- and nanoscale with low surface energy materials can lead to superhydrophobicity, characterized by water contact angles exceeding 150°. mdpi.comnih.gov

| Parameter | Description | Relevance to this compound |

| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. | Surfaces treated with this compound exhibit increased water contact angles, indicating enhanced hydrophobicity. |

| Surface Free Energy | The excess energy at the surface of a material compared to the bulk. | The tert-butyl groups lower the surface free energy, reducing the surface's affinity for water. |

| Wettability | The ability of a liquid to maintain contact with a solid surface. | Treatment with this compound decreases wettability, leading to the beading and rolling off of water droplets. |

Surface Passivation for Advanced Imaging Techniques, including Single Molecule Imaging

In the realm of advanced imaging techniques like single-molecule imaging, surface passivation is critical to prevent the non-specific binding of biomolecules to the imaging surface. google.comnih.govnih.gov Such unwanted interactions can interfere with the observation of specific biochemical reactions and lead to inaccurate data. nih.gov this compound is utilized in methods to passivate surfaces for these sensitive applications. google.com

The passivation process involves treating a surface, such as a glass slide or coverslip, with a hydrophobic organosilane like this compound. google.com This treatment creates a hydrophobic layer that minimizes the non-specific adsorption of proteins and nucleic acids. google.comnih.gov The passivation is often a multi-step process that may also include the subsequent application of a blocking reagent like Tween 20, bovine serum albumin (BSA), or polyethylene (B3416737) glycol (PEG) to further reduce non-specific binding. google.comnih.govnih.gov This combined approach ensures that the biomolecules of interest are specifically immobilized and their interactions can be studied without interference. google.com The effectiveness of this passivation is crucial for a range of single-molecule imaging modalities, including fluorescence resonance energy transfer (FRET) and total internal reflection fluorescence (TIRF) microscopy. google.comnih.gov

| Imaging Technique | Challenge Addressed by Passivation | Role of this compound |

| Single-Molecule FRET | Non-specific binding of fluorescently labeled molecules. | Creates a hydrophobic surface to prevent spurious signals. google.comnih.gov |

| TIRF Microscopy | Surface-adsorbed molecules creating background noise. | Reduces background by preventing non-specific adsorption in the evanescent field. google.com |

| Zero-Mode Waveguides | Molecules sticking to the waveguide walls. | Passivates the waveguide surface for clear observation of single-molecule events. google.com |

Grafting to Substrates for Tailored Surface Layers and Polymer Brushes

The "grafting to" and "grafting from" methods are powerful techniques for creating tailored surface layers and polymer brushes, which are dense assemblies of polymer chains tethered to a substrate. researchgate.netacs.orgacs.orgunlp.edu.ar These brushes can be designed to respond to external stimuli and are used in applications such as lubrication, responsive coatings, and biocompatible surfaces. acs.orgscispace.com

While direct grafting of this compound itself is not the primary method for creating polymer brushes, the principles of silane (B1218182) chemistry are fundamental to the process. Silane coupling agents are often used to immobilize initiators on a substrate for the "grafting from" approach, which is preferred for achieving high grafting densities. researchgate.netunlp.edu.ar In this method, a surface is first functionalized with an initiator molecule that contains a silane anchor group. Subsequently, polymerization is initiated from these surface-bound initiators, leading to the growth of dense polymer brushes. unlp.edu.ar

The choice of silane and the reaction conditions are critical for controlling the density and thickness of the resulting polymer brush. The stability of the silane-substrate bond is also a crucial factor, especially in aqueous environments where hydrolysis can lead to the degrafting of the polymer chains. researchgate.net

Development of Hybrid and Composite Materials

The incorporation of organosilicon compounds, including those derived from or related to this compound, into polymeric matrices leads to the development of hybrid and composite materials with enhanced properties. These materials find applications in diverse fields, from construction and automotive industries to renewable energy.

Role as Inter-Active Fillers in Bio-Based Polyurethane Foams (via related silanes)

Polyurethane (PU) foams are widely used materials, and there is a growing interest in developing bio-based alternatives to reduce reliance on petroleum-based feedstocks. mdpi.comnih.gov The performance of these bio-based PU foams can be enhanced by incorporating fillers that interact with the polymer matrix. Silane-modified fillers, for instance, can improve the mechanical and thermal properties of the foam. mdpi.com

In this context, while not directly using this compound, related silanes like n-butyltrichlorosilane are employed to functionalize nanofillers such as cellulose (B213188) nanocrystals (CNCs). mdpi.com The silanization process involves reacting the hydroxyl groups on the surface of the CNCs with the trichlorosilane (B8805176). This modification makes the nanofillers more compatible with the hydrophobic polyol matrix of the polyurethane. The improved dispersion and interfacial adhesion between the filler and the polymer result in a composite material with enhanced thermal stability and mechanical strength. mdpi.com

| Property | Effect of Silane-Modified Fillers | Underlying Mechanism |

| Thermal Stability | Increased | Improved interfacial bonding between the filler and the polymer matrix restricts thermal motion. mdpi.com |

| Mechanical Strength | Enhanced | Better stress transfer from the polymer matrix to the reinforcing filler due to stronger interfacial adhesion. mdpi.com |

| Dispersion | Improved | Surface modification reduces the agglomeration of fillers within the polymer matrix. |

Organosilicon Compounds in Next-Generation Solar Energy Applications

Organosilicon compounds are playing an increasingly important role in the development of next-generation solar energy technologies. scispace.comrsc.orgresearchgate.net Their unique properties, such as thermal stability, optical transparency, and the ability to form protective hydrophobic coatings, are highly beneficial for solar cell applications. scispace.comrsc.org

Siloxane resins, which can be synthesized through the hydrolytic polycondensation of organosilicon monomers like this compound, can be used to create hydrophobic and self-cleaning layers for solar cells. scispace.comrsc.org These coatings prevent the accumulation of dust and dirt on the surface of the solar panel, which can significantly reduce its efficiency. The hydrophobic nature of the coating allows water to easily roll off, carrying away contaminants. scispace.com

Specialty Organosilicon Materials

This compound (C4H9Cl3Si) serves as a critical precursor in the synthesis of specialized organosilicon materials due to the unique steric and electronic properties conferred by the bulky tert-butyl group. This section explores its role in creating highly strained silicon-based molecular architectures and its emerging applications in the field of smart materials.

Construction of Highly Strained Organosilicon Frameworks

The synthesis of molecules containing highly strained C-C frameworks, such as cubane (B1203433) and tetrahedrane (B94278), has long been a significant challenge and achievement in organic chemistry. rsc.org These efforts have inspired parallel pursuits in silicon chemistry to create analogous persila-polyhedra (frameworks composed of silicon atoms). Theoretical calculations have suggested that silicon-based cages like tetrahedrane, cubane, and prismanes possess lower strain energies than their carbon counterparts, making them intriguing synthetic targets. rsc.org

The bulky tert-butyl group of this compound is instrumental in the synthesis of these sterically demanding and highly strained organosilicon structures. Its significant steric hindrance can direct reaction pathways and stabilize otherwise transient or inaccessible molecular geometries. For instance, the successful isolation of tetrahedrane with three-fold tert-butyl substituents was a landmark achievement, demonstrating the power of sterically bulky groups in stabilizing highly strained systems. rsc.org

In the context of silicon chemistry, this compound is a key starting material. For example, it has been utilized in the multi-step synthesis of a six-membered cyclic silane, a valuable intermediate for further chemical transformations. researchgate.net Although a more efficient two-step synthesis starting from tert-butylsilane has been developed, the original pathway highlights the utility of this compound in building complex cyclic systems. researchgate.net The presence of the tert-butyl group is crucial for creating the necessary steric crowding that can lead to the formation of strained Si-C and Si-Si bonds within a cyclic or polyhedral framework. Research in this area continues to leverage the unique properties of tert-butyl substituted silanes to explore novel and highly reactive silicon-stereogenic molecules. researchgate.netuni-regensburg.de

| Strained Framework Type | Role of Tert-Butyl Group | Significance |

| Persila-polyhedra (e.g., Silatetrahedrane) | Stabilizes the highly strained Si-Si framework through steric bulk. rsc.org | Enables the synthesis and isolation of silicon analogs of complex organic cage compounds. rsc.org |

| Cyclic Silanes | Directs the stereochemistry and conformation of the ring system. researchgate.net | Provides access to valuable and reactive intermediates for organosilicon synthesis. researchgate.net |

| Silicon-Stereogenic Silanes | Creates a chiral center at the silicon atom, enabling enantioselective reactions. researchgate.net | Facilitates the development of asymmetric catalysis and chiral materials. researchgate.net |

Contributions to Smart Materials Development

Smart materials are a class of materials that can significantly alter one of their properties in response to external stimuli, such as temperature, light, or electric fields. utk.edu The integration of organosilicon compounds into smart material systems is a growing area of research, with this compound and its derivatives offering unique potential.

While direct applications of this compound in smart materials are still emerging, its derivatives are used to modify surfaces and impart specific functionalities. For instance, organosilicon compounds are used to create hydrophobic surfaces on various substrates. researchgate.net The principle involves grafting silane molecules onto a surface, where the organic substituent (like the tert-butyl group) alters the surface energy. This hydrophobicity can be a key component in developing self-cleaning or anti-fouling materials, which are a subset of smart materials.

The development of smart materials often relies on creating hybrid systems where functional molecules are embedded within a durable matrix. researchgate.net Biomolecular smart materials, for example, use networks of artificial lipid bilayers hosted in synthetic substrates to mimic the responsive nature of biological cells. utk.eduresearchgate.net Organosilicon derivatives can play a role in the surface chemistry of these substrates, ensuring compatibility and stability of the embedded functional components. The robust and tunable nature of silicon-based chemistry makes it suitable for creating these complex, multi-component systems that respond to a wide array of external stimuli, including mechanical stress, optical inputs, and thermal changes. utk.edu

| Smart Material Application Area | Potential Role of tert-Butylsilane Derivatives | Example of Stimuli and Response |

| Stimuli-Responsive Surfaces | Modification of surface wettability (hydrophobicity). researchgate.net | Stimulus: Water contact. Response: Repels water (self-cleaning). |

| Biomolecular Material Platforms | Surface modification of substrates to support functional biomolecules. researchgate.net | Stimulus: Electric field. Response: Change in ion transport across an embedded membrane. researchgate.net |

| Functional Coatings | Creating protective, durable coatings with responsive properties. | Stimulus: Temperature change. Response: Alteration in thermal or optical properties. european-mrs.com |

Future Research Directions and Emerging Paradigms for Tert Butyltrichlorosilane

Exploration of Novel Reaction Pathways and Unprecedented Mechanistic Discoveries

The reactivity of tert-butyltrichlorosilane is predominantly governed by nucleophilic substitution (SN2) at the silicon atom. While its vigorous hydrolysis to form tert-butyl silanol (B1196071) and hydrochloric acid is well-documented, more nuanced and controlled reaction pathways are emerging as a significant research focus. smolecule.com